Home > Products > Screening Compounds P49652 > Cefdinir monohydrate
Cefdinir monohydrate - 213978-34-8

Cefdinir monohydrate

Catalog Number: EVT-1580553
CAS Number: 213978-34-8
Molecular Formula: C14H15N5O6S2
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cefdinir monohydrate is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of cephalosporins. It is primarily used to treat various bacterial infections, including those affecting the ear, sinus, throat, lungs, and skin. Cefdinir was approved for medical use in 1991 and is marketed under the brand name Omnicef. Its effectiveness against bacteria that produce beta-lactamase enzymes makes it a valuable option in antibiotic therapy .

Source and Classification

Cefdinir is derived from the natural antibiotic cephalosporin and is classified as a cephalosporin antibiotic. It is specifically categorized as a third-generation cephalosporin due to its enhanced activity against Gram-negative bacteria compared to earlier generations. The compound is known for its ability to inhibit bacterial cell wall synthesis, which is crucial for bacterial survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of cefdinir involves several key steps. One notable method includes the reaction of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with various thioesters in the presence of bases and solvents such as tetrahydrofuran or dichloromethane. The process typically involves:

  1. Formation of a Protected Intermediate: A thioester reacts with 7-amino-3-vinyl-3-cephem-4-carboxylic acid to form a protected cefdinir intermediate.
  2. Deprotection: The protecting groups are removed using acids like trifluoroacetic acid or hydrochloric acid, yielding cefdinir .

This method has been refined to improve yield and purity, significantly reducing the number of steps required compared to earlier synthesis routes .

Molecular Structure Analysis

Structure and Data

Cefdinir monohydrate has the chemical formula C14H15N5O6S2H2OC_{14}H_{15}N_{5}O_{6}S_{2}\cdot H_{2}O and an average molecular weight of approximately 413.42 g/mol. The structure features a thiazole ring, an oxime group, and a vinyl side chain, contributing to its antibacterial properties. The IUPAC name for cefdinir is:

(6R,7R)7[(2Z)2(2amino1,3thiazol4yl)2(Nhydroxyimino)acetamido]3ethenyl8oxo5thia1azabicyclo[4.2.0]oct2ene2carboxylicacidhydrate(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(N-hydroxyimino)acetamido]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacidhydrate

The compound's structural complexity allows it to interact effectively with bacterial enzymes involved in cell wall synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Cefdinir undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and deprotection steps. Key reactions include:

  1. Nucleophilic Attack: The amino group of 7-amino-3-vinyl-3-cephem attacks the carbonyl carbon of the thioester, forming an amide bond.
  2. Acid-Catalyzed Hydrolysis: In later stages, acids like hydrochloric acid facilitate the removal of protective groups, releasing the active antibiotic form .

These reactions are critical for ensuring high purity and yield in the final product.

Mechanism of Action

Cefdinir exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall formation in bacteria. This binding disrupts the cross-linking process of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. Cefdinir's efficacy against resistant strains stems from its ability to evade certain beta-lactamase enzymes that would otherwise degrade less stable antibiotics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cefdinir monohydrate exhibits several notable physical and chemical properties:

  • Appearance: Pale yellow crystalline powder.
  • Solubility: Limited solubility in water (approximately 0.0878 mg/mL).
  • pH: The pKa values indicate its acidic nature, with a strongest acidic pKa around 1.74.
  • Stability: Cefdinir is stable under normal conditions but can degrade in extreme pH environments or when exposed to moisture over time .

These properties influence its formulation in pharmaceutical preparations.

Applications

Cefdinir is widely used in clinical settings for treating mild to moderate infections caused by susceptible bacteria. Specific applications include:

  • Respiratory Infections: Effective against pneumonia and bronchitis.
  • Ear Infections: Commonly prescribed for otitis media.
  • Skin Infections: Utilized in treating cellulitis and other skin-related infections.

The drug's broad-spectrum activity makes it a preferred choice in outpatient settings where resistance patterns are a concern .

Synthetic Methodologies and Optimization

Comparative Analysis of Synthetic Pathways for Cefdinir Monohydrate

The industrial synthesis of cefdinir monohydrate (MHC) primarily employs two strategic pathways: (1) direct hydration of anhydrous cefdinir (AC), and (2) salt hydrolysis-mediated crystallization. The direct hydration route involves exposing AC to controlled humidity (≥80% RH) at 25°C, facilitating gradual water uptake to form the thermodynamically stable monohydrate. While operationally simple, this method risks incomplete conversion and amorphous phase generation, yielding products with inconsistent dissolution profiles [2] [7].

In contrast, the salt hydrolysis pathway proves superior for pharmaceutical-grade MHC production. As detailed in [5] and [8], this method treats cefdinir dicyclohexylamine (DCHA) salt with acidic agents (e.g., phosphoric acid) in aqueous-organic biphasic systems. The acidification liberates cefdinir free acid, which subsequently crystallizes as MHC under optimized conditions. Key advantages include:

  • Purity enhancement: Residual DCHA partitions into the organic phase (e.g., dichloromethane), minimizing contamination [8].
  • Crystallization control: MHC forms directly with defined morphology, avoiding hydrate-anhydrate polymorphic transitions [8].
  • Yield efficiency: Achieves >85% yield with HPLC purity ≥99.5%, outperforming direct hydration (yield: 70–75%) [5].

Table 1: Performance Comparison of Cefdinir Monohydrate Synthetic Pathways

PathwayYield (%)Purity (HPLC, %)Key AdvantageKey Limitation
Direct hydration of AC70–7598.2–98.7Low operational complexityPolymorphic inconsistency, slow kinetics
DCHA salt hydrolysis>85≥99.5High purity, defined crystal structureRequires solvent recovery operations

Solvent Systems and Reaction Conditions for Crystallization Efficiency

Crystallization efficiency dictates MHC’s pharmaceutical properties, including dissolution rate and tabletability. MHC formation requires precise water activity (a_w) control in mixed-solvent systems:

  • Binary solvent mixtures: THF/water (4:1 v/v) or acetone/water (3:1 v/v) at pH 2.0–2.5 (adjusted with HCl) yield prismatic MHC crystals with ideal aspect ratios (3:1 to 5:1). These systems suppress dihydrate/trihydrate impurities by limiting water availability [5] [9].
  • Crystallization kinetics: Slow cooling (0.5°C/min) from 40°C to 5°C with agitation at 150 rpm generates uniform 20–50 μm particles—optimal for filtration and compression [5].

Table 2: Impact of Solvent Systems on Cefdinir Monohydrate Crystallization

Solvent System (v/v)Crystal HabitMedian Particle Size (μm)Filtration Rate (kg/h/m²)Dissolution (Q30min, %)
THF/Water (4:1)Prismatic35 ± 1228.794.5
Methanol/Water (3:1)Needle-like15 ± 812.398.2
Ethyl Acetate/Water (5:1)Agglomerates>1005.181.3

MHC’s high intrinsic dissolution rate (2.1 mg/min/cm² vs. AC’s 1.4 mg/min/cm²) stems from its fractal microstructure and elevated specific surface area (SSA: 4.8 m²/g vs. AC’s 1.2 m²/g), enabling rapid water penetration [2] [7].

Green Chemistry Approaches in Industrial-Scale Synthesis

Process intensification minimizes environmental impact while maintaining MHC quality:

  • Solvent footprint reduction: Replacing dichloromethane (Class 2 solvent) with ethyl acetate in DCHA salt hydrolysis cuts waste disposal costs by 40% without compromising purity [5].
  • Catalytic reaction engineering: Immobilized lipases catalyze 7-AVCA acylation at 30°C, eliminating cryogenic conditions (–20°C) and reducing energy use by 35% [5].
  • Supercritical fluid crystallization: Supercritical anti-solvent (SAS) processing with CO₂ generates amorphous cefdinir nanoparticles (SSA: 32.5 m²/g) that hydrate 3.2× faster than crystalline MHC, enabling lower-dose formulations [10].

These innovations align with ACS Green Chemistry Principles, reducing process mass intensity (PMI) from 120 kg/kg (traditional route) to 65 kg/kg [5] [10].

Properties

CAS Number

213978-34-8

Product Name

Cefdinir monohydrate

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C14H13N5O5S2.H2O/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6;/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23);1H2/b18-7-;/t8-,12-;/m1./s1

InChI Key

QWUVJQSNISEEQI-KYIYMPJCSA-N

SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O.O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O.O

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.